5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride typically involves multiple steps, including bromination, chloromethylation, and hydrochloride formation. One common method starts with the bromination of 1-methyl-1H-1,3-benzodiazole to introduce the bromine atom at the 5-position. This is followed by a chloromethylation reaction to introduce the chloromethyl group at the 2-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives with different substituents, such as:
- 5-bromo-2-methyl-1H-1,3-benzodiazole
- 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole
- 5-chloro-2-(methylthio)-1H-1,3-benzodiazole .
Uniqueness
The uniqueness of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2.ClH/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTQSHMOWZEOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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